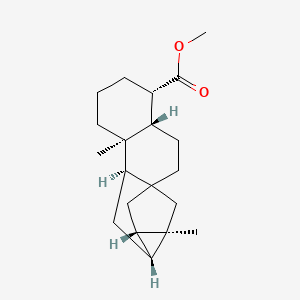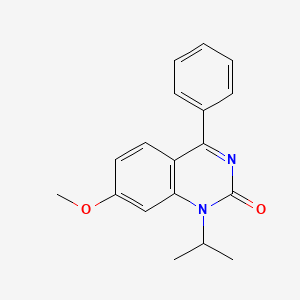
7-Methoxy-4-phenyl-1-(propan-2-yl)quinazolin-2(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Methoxy-4-phenyl-1-(propan-2-yl)quinazolin-2(1H)-one is a quinazoline derivative known for its diverse chemical properties and potential applications in various scientific fields. Quinazoline derivatives are often studied for their biological activities, including anti-inflammatory, anti-cancer, and antimicrobial properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methoxy-4-phenyl-1-(propan-2-yl)quinazolin-2(1H)-one typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate aniline derivative and an isocyanate compound.
Cyclization: The aniline derivative undergoes cyclization with the isocyanate to form the quinazoline core.
Substitution: The methoxy and phenyl groups are introduced through substitution reactions.
Final Steps: The propan-2-yl group is added to complete the synthesis.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve:
Batch Reactors: Using batch reactors for controlled synthesis.
Catalysts: Employing catalysts to enhance reaction rates and yields.
Purification: Utilizing techniques such as crystallization and chromatography for purification.
Analyse Des Réactions Chimiques
Types of Reactions
7-Methoxy-4-phenyl-1-(propan-2-yl)quinazolin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazoline N-oxides.
Reduction: Reduction reactions can convert it to dihydroquinazoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can modify the phenyl and methoxy groups.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Conditions involving halogenating agents or nucleophiles.
Major Products
Oxidation Products: Quinazoline N-oxides.
Reduction Products: Dihydroquinazoline derivatives.
Substitution Products: Various substituted quinazoline derivatives.
Applications De Recherche Scientifique
7-Methoxy-4-phenyl-1-(propan-2-yl)quinazolin-2(1H)-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis.
Biology: Studied for its potential biological activities, including anti-inflammatory and anti-cancer properties.
Medicine: Investigated for its potential as a therapeutic agent.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 7-Methoxy-4-phenyl-1-(propan-2-yl)quinazolin-2(1H)-one involves:
Molecular Targets: Interacting with specific enzymes or receptors in biological systems.
Pathways: Modulating signaling pathways related to inflammation, cell proliferation, and apoptosis.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Phenylquinazoline: Lacks the methoxy and propan-2-yl groups.
7-Methoxyquinazoline: Lacks the phenyl and propan-2-yl groups.
1-(Propan-2-yl)quinazoline: Lacks the methoxy and phenyl groups.
Propriétés
Numéro CAS |
22760-25-4 |
|---|---|
Formule moléculaire |
C18H18N2O2 |
Poids moléculaire |
294.3 g/mol |
Nom IUPAC |
7-methoxy-4-phenyl-1-propan-2-ylquinazolin-2-one |
InChI |
InChI=1S/C18H18N2O2/c1-12(2)20-16-11-14(22-3)9-10-15(16)17(19-18(20)21)13-7-5-4-6-8-13/h4-12H,1-3H3 |
Clé InChI |
OZGFGNRVQIDYFM-UHFFFAOYSA-N |
SMILES canonique |
CC(C)N1C2=C(C=CC(=C2)OC)C(=NC1=O)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


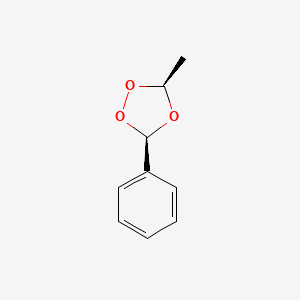

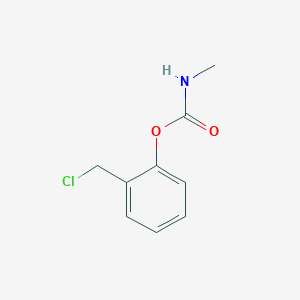

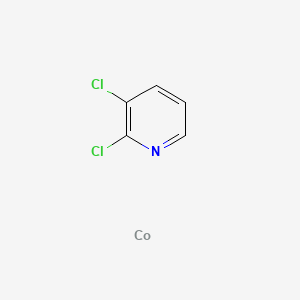
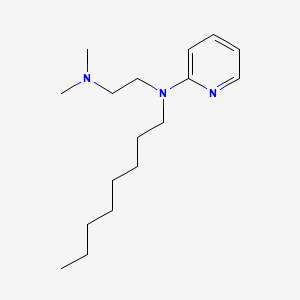
![[2,3-dimethyl-2-(methylcarbamoyloxymethyl)butyl]carbamic acid](/img/structure/B14703587.png)


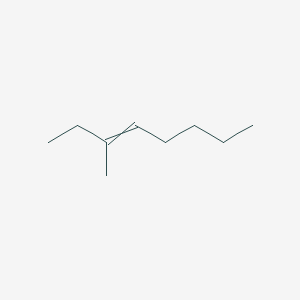
![2-[(Carbamoyloxy)methyl]-2-methylpentyl 2-furylcarbamate](/img/structure/B14703609.png)

